1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol
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Overview
Description
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol is a complex organic compound with a unique structure that includes an indole core substituted with a dimethylanilino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylaniline with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups .
Scientific Research Applications
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol, used in the production of anesthetics like lidocaine.
Lidocaine: A well-known local anesthetic with a similar structural motif.
Denatonium: A quaternary ammonium compound derived from lidocaine, known for its bitter taste.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138250-65-4 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(2,6-dimethylanilino)-3-methylindol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-11-5-4-6-12(2)17(11)18-19-10-13(3)15-9-14(20)7-8-16(15)19/h4-10,18,20H,1-3H3 |
InChI Key |
JUYMNUXJBQKCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NN2C=C(C3=C2C=CC(=C3)O)C |
Origin of Product |
United States |
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